An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The thiazinane scaffold, particularly when functionalized, is a recurring motif in pharmacologically active agents. Thiazine derivatives have shown a wide array of biological activities, including anti-tumor, anti-microbial, antipsychotic, and anti-inflammatory properties[1][2][3][4]. Furthermore, the incorporation of a sulfonyl group can significantly influence a molecule's pharmacokinetic properties, such as solubility and receptor binding affinity, making it a critical component in drug design[5][6][7]. This guide will delve into the known characteristics of the title compound and provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters.
Chemical Identity and Core Properties
4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione is identified by the CAS Number 175136-91-1[8]. A summary of its fundamental properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO₂S₂ | [8] |
| Molecular Weight | 231.34 g/mol | [8] |
| CAS Number | 175136-91-1 | [8] |
| Melting Point | 126 °C | [8] |
| Boiling Point (Predicted) | 406.0 ± 40.0 °C | [8] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.59 ± 0.20 | [8] |
Structural Elucidation and Spectral Analysis
To definitively confirm the structure of 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione and establish a reference for purity assessments, a suite of spectroscopic analyses is essential. The following sections outline the standard protocols for acquiring these critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the proton signals, alongside the number and chemical shifts of the carbon signals, provide a detailed map of the molecular structure.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For 4-(2-Thienylmethyl)-1λ⁶,4-thiazinane-1,1-dione, key stretches to observe would be the S=O of the sulfone, C-S of the thiophene and thiazinane rings, and C-H bonds.
Experimental Protocol:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for oils or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: Record the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
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Data Interpretation: Analyze the mass spectrum to confirm the molecular weight and propose fragmentation pathways consistent with the expected structure.
Solubility Profile
Rationale: The solubility of a compound is a critical determinant of its bioavailability and suitability for various formulations. Understanding its solubility in both aqueous and organic solvents is paramount for drug development professionals.
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility[9].
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Organic Solvent Solubility
A similar shake-flask methodology can be employed to determine solubility in various organic solvents relevant to formulation and analytical method development (e.g., ethanol, methanol, acetonitrile, dichloromethane).
Lipophilicity (LogP)
Rationale: The partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar (lipid-like) and a polar (aqueous) phase. It is a key indicator of a drug's ability to cross cell membranes and its general pharmacokinetic behavior.
Shake-Flask Method for LogP Determination
Experimental Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture for a set period to allow for partitioning between the two phases.
-
Phase Separation: Allow the layers to separate, and then carefully sample each phase.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV)[10][11].
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).
Caption: Workflow for LogP determination using the shake-flask method.
Acidity Constant (pKa)
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different physiological environments, such as the stomach and intestines, and for developing formulations.
Potentiometric Titration for pKa Determination
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte[12].
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve[12].
Chemical Stability
Rationale: Assessing the chemical stability of a drug candidate is a regulatory requirement and is essential for determining appropriate storage conditions and shelf-life. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods[13][14][15][16].
Forced Degradation (Stress Testing) Protocol
As per ICH guidelines, the compound should be subjected to a variety of stress conditions[17][18][19]:
Experimental Protocol:
-
Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures (e.g., 60 °C).
-
Base Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light, as specified in ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
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